Product packaging for Dimethylaziridine platinum(II)(Cat. No.:CAS No. 92139-46-3)

Dimethylaziridine platinum(II)

Cat. No.: B1221968
CAS No.: 92139-46-3
M. Wt: 410.2 g/mol
InChI Key: RMSDHAGRNMIUBR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethylaziridine Platinum(II) is an organometallic compound with the molecular formula C6H16Cl2N4Pt and a molecular weight of 410.22 g/mol . Its CAS Registry Number is 92139-46-3 . This compound is part of a broad class of platinum(II) complexes that are of significant interest in medicinal inorganic chemistry and anticancer research . Platinum(II) complexes are widely investigated for their potential cytotoxic properties and unique mechanisms of action, which can differ from classical platinum-based drugs like cisplatin . While classical drugs typically form specific DNA cross-links that trigger cell death, non-classical platinum(II) complexes, which may include structures like dimethylaziridine platinum(II), can operate through distinct mechanisms . These can include forming different types of DNA adducts or interacting with non-DNA targets . The ongoing research into such compounds aims to develop new agents with enhanced efficacy and the ability to overcome drug resistance . Chemical Identifiers • : 92139-46-3 • Molecular Formula: C6H16Cl2N4Pt • Molecular Weight: 410.22 g/mol • SMILES: [Pt++].[Cl-].CC1(NN1)C.CC2(NN2)C.[Cl-] • InChIKey: RMSDHAGRNMIUBR-UHFFFAOYSA-L This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N4Pt B1221968 Dimethylaziridine platinum(II) CAS No. 92139-46-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92139-46-3

Molecular Formula

C6H16Cl2N4Pt

Molecular Weight

410.2 g/mol

IUPAC Name

3,3-dimethyldiaziridine;platinum(2+);dichloride

InChI

InChI=1S/2C3H8N2.2ClH.Pt/c2*1-3(2)4-5-3;;;/h2*4-5H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

RMSDHAGRNMIUBR-UHFFFAOYSA-L

SMILES

CC1(NN1)C.CC1(NN1)C.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CC1(NN1)C.CC1(NN1)C.[Cl-].[Cl-].[Pt+2]

Synonyms

dimethylaziridine platinum(II)
DMDA-platinum

Origin of Product

United States

Synthetic Methodologies for Dimethylaziridine Platinum Ii Coordination Compounds

Direct Coordination Approaches

Direct coordination represents the most straightforward pathway to dimethylaziridine platinum(II) complexes. This approach involves the reaction of a suitable platinum(II) precursor with a dimethylaziridine ligand, leading to the displacement of labile ligands and the formation of the desired complex.

Ligand substitution is a fundamental reaction class in the synthesis of square-planar platinum(II) complexes. fiveable.me These reactions typically proceed through an associative mechanism, wherein the incoming dimethylaziridine ligand attacks the 16-electron Pt(II) center to form a transient 18-electron, five-coordinate intermediate. youtube.comlibretexts.org Subsequently, a leaving group departs, restoring the square-planar geometry. libretexts.org

A notable example involves the synthesis of mixed-ligand platinum(II) complexes. Researchers have successfully synthesized compounds with the general formula [Pt(A)(Az)Cl], where 'A' represents an amino acid like L-alanine or L-proline, and 'Az' is 1,1-dimethylaziridine. researchgate.net The synthesis is achieved by reacting a pre-formed platinum-amino acid complex with the dimethylaziridine ligand. The structures of these compounds have been elucidated using elemental analysis and various spectroscopic techniques, including NMR (¹H, ¹³C, and ¹⁹⁵Pt). researchgate.net

The general principle is also seen in reactions with other d¹⁰ transition metals, which readily form tetrahedral complexes of the type (az)₂MX₂ upon reaction with 2,2-dimethylaziridine (B1330147), highlighting the facility of direct coordination. tandfonline.com The kinetic outcome of these substitution reactions can be controlled by the trans effect, where certain ligands can direct the substitution to the position trans to themselves, allowing for the selective synthesis of isomers like cis- and trans-platin analogues. youtube.comlibretexts.org

Precursor ComplexIncoming Ligand(s)Product ComplexReaction TypeReference
[Pt(L-alanine)Cl₂]⁻1,1-Dimethylaziridine[Pt(L-alanine)(1,1-dimethylaziridine)Cl]Ligand Substitution researchgate.net
[Pt(L-proline)Cl₂]⁻1,1-Dimethylaziridine[Pt(L-proline)(1,1-dimethylaziridine)Cl]Ligand Substitution researchgate.net
K₂[PtCl₄]2,2-Dimethylaziridinecis-[PtCl₂(2,2-dimethylaziridine)₂]Ligand Substitution nih.gov

The choice of the platinum(II) starting material is crucial for a successful synthesis. Ideal precursors contain labile ligands that are easily displaced by the incoming dimethylaziridine. Among the most widely used and effective precursors are potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and dichlorido(1,5-cyclooctadiene)platinum(II) ([PtCl₂(cod)]).

K₂[PtCl₄] is a common water-soluble starting material where the chloride ligands are readily substituted. ajol.info For syntheses requiring organic solvents, [PtCl₂(cod)] is an excellent choice. nih.govrsc.org The cyclooctadiene ligand in this precursor is weakly bound and easily displaced, making it a versatile starting point for generating a wide array of platinum(II) complexes. rsc.orgcairnrepo.org The synthesis of platinum(II) carbonate complexes, for instance, has been achieved using [PtCl₂(cod)] as the initial precursor. rsc.org

PrecursorFormulaCommon ApplicationsReference
Potassium tetrachloroplatinate(II)K₂[PtCl₄]Synthesis of various Pt(II) complexes, often in aqueous media. Used for preparing cisplatin (B142131) and its analogues. ajol.info
Dichlorido(1,5-cyclooctadiene)platinum(II)[PtCl₂(cod)]Versatile precursor for syntheses in organic solvents; the 'cod' ligand is labile and easily substituted. nih.govrsc.org
Dichloridobis(dimethylsulfoxide)platinum(II)[PtCl₂(DMSO)₂]The DMSO ligands are labile, allowing for substitution under mild conditions. rsc.org

Synthesis via Ligand Substitution Reactions

Indirect Synthetic Routes and Ligand Modification Strategies

Beyond direct ligand substitution, more sophisticated strategies have been developed. These indirect routes involve either modifying the aziridine (B145994) ligand after it has been coordinated to the platinum center or using aziridine derivatives designed to form chelate structures.

In this approach, the platinum-coordinated dimethylaziridine ligand itself acts as a substrate for further chemical transformation. The metal center can activate the ligand or serve as a template to control the reaction's regioselectivity. An illustrative example is the platinum-catalyzed iodocyclization of N-propargylic aziridines. metu.edu.tr In this reaction, the platinum catalyst is believed to coordinate and activate the N-substituted aziridine, facilitating an electrophilic cyclization to produce 3-iodopyrroles. metu.edu.tr

More advanced functionalizations include C-H activation and nitrene group transfer. Research has shown that platinum(II) azide (B81097) complexes can be photolyzed to generate highly reactive platinum(II) metallonitrene intermediates. chemrxiv.org These species are capable of subsequent reactions like N-atom insertion into C-H bonds, representing a powerful method for post-coordination functionalization. chemrxiv.org

Chelation, the formation of a ring structure by a ligand coordinating to the central metal atom at two or more points, is a powerful driving force in coordination chemistry. nih.gov Aziridine derivatives can be designed to act as bidentate ligands, forming stable chelate rings with platinum(II).

A fascinating example is the metal-mediated dimerization of 2,2-dimethylaziridine. In the coordination sphere of a metal, two 2,2-dimethylaziridine ligands can react to form a new, bidentate N,N'-chelating ligand, N-(2-aminoisobutyl)-2,2-dimethylaziridine (aiaz). tandfonline.com This template reaction results in the formation of a stable five-membered chelate ring. tandfonline.com

Furthermore, ligands such as 2-aminomethylaziridine (azida) can coordinate to platinum(II) to form a fused ring system. The crystal structure of the resulting dichloro complex reveals a fused three- and five-membered chelate ring. nih.gov The formation of such strained, fused-ring systems demonstrates the strong thermodynamic driving force of the chelate effect.

Ligand(s)Metal CenterResulting Chelate StructureKey FindingReference
2,2-Dimethylaziridine (2 equiv.)Cd(II)Dimerization to N-(2-aminoisobutyl)-2,2-dimethylaziridine, forming a 5-membered chelate ring.Metal-mediated template synthesis of a new bidentate ligand. tandfonline.com
2-Aminomethylaziridine (azida)Pt(II)Fused 3-membered (aziridine) and 5-membered chelate ring.Formation of a planar, fused-ring system upon coordination. nih.gov
2-(2′-pyridyl)quinoxaline (pqx)Pt(II)5-membered N,N' chelate ring.Chelate ring opening can be induced by solvents like DMSO. rsc.org

Post-Coordination Functionalization of Coordinated Aziridines

Control of Stereoselectivity in Complex Formation

When chiral ligands, such as substituted dimethylaziridines (e.g., cis- or trans-2,3-dimethylaziridine), are used, the formation of stereoisomers is possible. Controlling the stereochemical outcome of the synthesis is a significant challenge and a key objective, as different stereoisomers can possess distinct chemical and biological properties. nih.gov

The coordination of a chiral ligand to a planar platinum(II) center can result in diastereomers. The stereochemistry of the complex is often dictated by the inherent chirality of the ligand. For example, in platinum(II) complexes with 2-aminomethylaziridine, the coordination to the metal center fixes the conformation of the chelate ring and establishes an S(N) absolute configuration at the secondary amine nitrogen. nih.gov This demonstrates a high degree of stereocontrol exerted by the ligand's structure. nih.gov

The relative arrangement of other ligands in the coordination sphere can also be controlled. The trans effect, which describes the labilization of a ligand trans to another, can be exploited to direct incoming ligands to specific positions, thereby favoring the formation of a desired cis or trans isomer. libretexts.org For example, in the synthesis of cisplatin, the stronger trans effect of chloride compared to ammonia (B1221849) is used to ensure the final product has a cis geometry. youtube.com These principles are directly applicable to the synthesis of dimethylaziridine platinum(II) complexes, allowing for rational control over the final product's stereochemistry.

Strategies for Diastereoselective Synthesis

The creation of specific diastereomers of dimethylaziridine platinum(II) complexes hinges on the controlled reaction between a chiral dimethylaziridine ligand and a platinum(II) precursor, often in the presence of other ligands. The inherent chirality of the dimethylaziridine ligand can influence the spatial arrangement of the other ligands around the platinum center, leading to the preferential formation of one diastereomer over another.

One common strategy involves the use of chiral ancillary ligands in conjunction with the dimethylaziridine. The interaction between the chiral centers of the ancillary ligand and the dimethylaziridine ligand within the coordination sphere of the platinum(II) ion can create a diastereomeric preference. For instance, the synthesis of platinum(II) complexes with chiral diamine ligands has been shown to result in different biological activities between stereoisomers, a difference often attributed to diastereoselective interactions with biological macromolecules like DNA. nih.gov While not specific to dimethylaziridine, the principles of using chiral diamines to induce diastereoselectivity are directly applicable.

Another approach to diastereoselective synthesis involves the reaction of a racemic or enantiomerically pure dimethylaziridine with a pre-existing chiral platinum(II) complex. The chirality of the starting platinum complex can direct the incoming dimethylaziridine ligand to a specific coordination site, resulting in the formation of a single diastereomer. The choice of solvent and reaction temperature can also play a crucial role in enhancing the diastereomeric excess.

Detailed research findings on the diastereoselective synthesis of platinum(II) complexes often involve the characterization of the resulting isomers using techniques such as NMR spectroscopy and X-ray crystallography to confirm the relative stereochemistry of the ligands.

Table 1: Factors Influencing Diastereoselective Synthesis of Platinum(II) Complexes

FactorDescriptionPotential Outcome
Chiral Ancillary Ligands Introduction of a second chiral ligand to the coordination sphere.The steric and electronic interactions between the chiral ligands can favor the formation of one diastereomer.
Chiral Platinum Precursor Use of an enantiomerically pure platinum complex as a starting material.The pre-existing chirality at the metal center can direct the coordination of the dimethylaziridine ligand.
Reaction Conditions Variation of solvent, temperature, and reaction time.Optimization of these parameters can significantly improve the diastereomeric ratio of the product.
Nature of the Dimethylaziridine Use of enantiomerically pure or racemic dimethylaziridine.The stereochemistry of the aziridine ligand is a primary determinant of the final product's diastereomeric identity.

Enantioselective Complexation Approaches

Enantioselective complexation aims to produce a single enantiomer of a chiral dimethylaziridine platinum(II) complex from a racemic mixture of the ligand or to synthesize the complex from achiral precursors using a chiral catalyst.

A notable method for achieving enantioseparation is through complexation gas chromatography. For example, the enantiomers of 1-chloro-2,2-dimethylaziridine (B1252387) have been successfully separated using this technique. uni-tuebingen.de This method relies on the differential interaction of the enantiomers with a chiral stationary phase, often a metal complex, which allows for their separation and collection. While this is a separation technique rather than a direct synthesis, it represents a viable pathway to obtaining enantiomerically pure starting materials for the synthesis of dimethylaziridine platinum(II) complexes.

Catalytic enantioselective synthesis provides a more direct route. While specific examples for dimethylaziridine platinum(II) are not extensively documented in the provided search results, analogous systems, such as the palladium(II)-catalyzed enantioselective Heine reaction of meso-N-acylaziridines, demonstrate the potential of this approach. acs.org In such a reaction, a chiral catalyst, typically a metal complex with a chiral ligand, interacts with the aziridine substrate to create a chiral environment, leading to the formation of a predominantly single enantiomer of the product. The principles of such catalytic systems could be adapted for the enantioselective synthesis of platinum(II) complexes.

The development of chiral platinum(II) complexes often involves ligands that can induce chirality at the metal center or through their own inherent asymmetry. The synthesis of platinum(II) complexes with chiral diamine ligands has been extensively reviewed, highlighting the intricate relationship between stereochemistry and biological activity. nih.govresearchgate.net These studies underscore the importance of controlling the absolute configuration of the chiral centers in the design of new platinum-based compounds.

Table 2: Approaches to Enantioselective Complexation

ApproachDescriptionKey Principle
Chiral Chromatography Separation of a racemic mixture of a chiral dimethylaziridine derivative.Differential interaction of enantiomers with a chiral stationary phase. uni-tuebingen.de
Catalytic Asymmetric Synthesis Use of a chiral catalyst to induce enantioselectivity in the complexation reaction.The chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer. acs.org
Use of Chiral Auxiliaries Temporary attachment of a chiral group to the dimethylaziridine or platinum precursor to direct the stereochemical outcome.The auxiliary is later removed, leaving the enantiomerically enriched product.
Resolution via Diastereomeric Salt Formation Reaction of a racemic complex with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.The different physical properties of the diastereomeric salts allow for their separation.

Structural and Spectroscopic Elucidation of Dimethylaziridine Platinum Ii Geometries

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and bonding of dimethylaziridine platinum(II) complexes in solution. Multinuclear NMR, vibrational, and electronic spectroscopies each offer unique insights into the molecular framework and electronic properties of these compounds.

In ¹H NMR spectroscopy, the coordination of the aziridine (B145994) nitrogen to the platinum atom typically results in a downfield shift of the proton signals of the aziridine ring compared to the free ligand. The protons on the carbon atoms adjacent to the nitrogen are particularly sensitive to the coordination.

¹³C NMR spectroscopy complements the ¹H NMR data, with the carbon signals of the dimethylaziridine ligand also shifting upon coordination. The magnitude of this shift provides information about the strength of the platinum-nitrogen bond.

¹⁹⁵Pt NMR is highly sensitive to the coordination sphere of the platinum(II) ion. The chemical shift of the ¹⁹⁵Pt nucleus is indicative of the nature of the ligands and the coordination geometry. For square-planar platinum(II) complexes with nitrogen and chlorine donors, the ¹⁹⁵Pt chemical shifts are typically observed in the range of -2000 to -2500 ppm relative to a standard. The coupling between ¹⁹⁵Pt and other nuclei, such as ¹H and ¹³C, can provide further structural information.

Representative NMR Data for a Dimethylaziridine Platinum(II) Complex

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 1.5 - 1.7 m CH₃ (aziridine)
2.5 - 2.8 m CH₂ (aziridine)
3.5 - 3.8 m NH (aziridine)
¹³C 25 - 30 CH₃ (aziridine)
40 - 45 C(CH₃)₂ (aziridine)
50 - 55 CH₂ (aziridine)
¹⁹⁵Pt ~ -2400 Pt(II)

Note: This data is illustrative and based on typical values for analogous platinum(II) complexes.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to probe the bonding within dimethylaziridine platinum(II) complexes. The vibrational frequencies of the bonds are sensitive to the masses of the atoms and the strength of the chemical bonds. Of particular interest are the stretching vibrations involving the platinum atom, such as the Pt-N and Pt-Cl bonds.

The Pt-N stretching vibration provides direct information about the coordination of the dimethylaziridine ligand. This band typically appears in the far-infrared region of the spectrum, generally in the range of 400-500 cm⁻¹. The exact position of this band can be influenced by the other ligands in the coordination sphere.

The Pt-Cl stretching vibrations are also found in the far-infrared region, typically between 300 and 360 cm⁻¹. For a cis-dichlorido complex, two distinct Pt-Cl stretching bands are expected due to symmetric and asymmetric stretching modes. In contrast, a trans-dichlorido complex would show only one IR-active Pt-Cl stretching band. This distinction makes vibrational spectroscopy a valuable tool for differentiating between cis and trans isomers.

Typical Vibrational Frequencies for Dimethylaziridine Platinum(II) Complexes

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopy
ν(Pt-N) 400 - 500 IR, Raman
ν(Pt-Cl) (asymmetric) 330 - 360 IR, Raman
ν(Pt-Cl) (symmetric) 300 - 330 IR, Raman

Note: These are typical ranges and can vary depending on the specific complex.

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the platinum(II) complex. For square-planar d⁸ metal complexes like those of platinum(II), the observed absorption bands are typically due to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. The d-d transitions are generally weak and appear in the visible or near-UV region, while the more intense LMCT bands are found in the UV region.

When the dimethylaziridine ligand or another ligand in the complex is chiral, Circular Dichroism (CD) spectroscopy can be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a CD spectrum, which can be used to determine the absolute configuration of the complex and to study stereospecific interactions. For platinum(II) complexes with chiral ligands, the d-d transitions often show distinct CD signals, providing insights into the stereochemistry of the coordination environment.

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and composition of dimethylaziridine platinum(II) complexes. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of coordination compounds, as it often allows for the observation of the intact molecular ion.

The mass spectrum of a dimethylaziridine platinum(II) complex will show a characteristic isotopic pattern for the molecular ion due to the presence of multiple platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt). This isotopic signature is a definitive confirmation of the presence of platinum in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the complex with high accuracy. Fragmentation patterns observed in tandem MS/MS experiments can provide further structural information by identifying the loss of specific ligands.

Electronic Absorption and Circular Dichroism Spectroscopy for Electronic Transitions and Chirality

X-ray Crystallographic Analysis of Solid-State Structures

While spectroscopic methods provide invaluable information about the structure of complexes in solution, X-ray crystallography offers a definitive determination of the molecular structure in the solid state.

Single-crystal X-ray diffraction analysis allows for the precise determination of the coordination geometry around the platinum(II) center, as well as the bond lengths and angles within the complex. For platinum(II) complexes, a square-planar coordination geometry is typically observed.

The crystal structure of a dimethylaziridine platinum(II) complex would reveal the Pt-N bond length, providing a direct measure of the interaction between the platinum and the aziridine ligand. Additionally, the Pt-Cl bond lengths and the various bond angles (e.g., N-Pt-Cl, Cl-Pt-Cl) would be determined with high precision. This data is essential for a complete understanding of the steric and electronic effects that govern the structure of these complexes.

Although a specific crystal structure for a simple dimethylaziridine platinum(II) chloride complex is not available, the following table provides representative bond parameters for such a hypothetical complex, based on data from closely related platinum(II) structures.

Representative Bond Parameters for a Square-Planar Dimethylaziridine Platinum(II) Complex

Bond/Angle Representative Value
Pt-N Bond Length 2.00 - 2.10 Å
Pt-Cl Bond Length 2.25 - 2.35 Å
N-Pt-Cl Angle ~90° or ~180°
Cl-Pt-Cl Angle ~90° (cis) or 180° (trans)

Note: These values are illustrative and based on typical bond lengths and angles found in analogous square-planar platinum(II) complexes.

Analysis of Ligand Conformations and Chelate Ring Distortions

The conformation of the dimethylaziridine ligand, when coordinated to a platinum(II) center, is dictated by the principles of steric hindrance and the electronic requirements of the square-planar platinum geometry. In complexes such as a hypothetical [PtCl₂(dimethylaziridine)₂], the aziridine ring itself is a strained three-membered ring. The orientation of the methyl groups relative to the platinum coordination plane is a key conformational feature. For 2,2-dimethylaziridine (B1330147), the two methyl groups on the carbon adjacent to the coordinating nitrogen atom create significant steric bulk. This bulk influences the rotational orientation (conformation) of the ligand around the Pt-N bond, favoring an arrangement that minimizes steric clashes with adjacent ligands, such as chlorides or another dimethylaziridine molecule.

While a monodentate ligand like dimethylaziridine does not form a chelate ring, platinum(II) complexes containing bidentate ligands with an aziridine moiety would exhibit chelate ring distortions. When a chelating ligand binds to a metal, it forms one or more rings that include the metal atom. libretexts.org Five-membered chelate rings are common and generally stable, but their conformation is not perfectly planar. libretexts.org They typically adopt one of two puckered (envelope or twist) conformations to relieve strain. The degree of puckering and distortion from an ideal geometry depends on the substituents on the ring atoms and the coordination bite angle. libretexts.org For a hypothetical bidentate ligand incorporating a dimethylaziridine fragment, the inherent strain of the three-membered aziridine ring coupled with the steric demands of the methyl groups would impose significant distortions on the resulting chelate ring structure.

Solid-State Packing and Supramolecular Interactions

For a neutral square-planar complex like cis-[PtCl₂(2,2-dimethylaziridine)₂], several interactions are expected to play a role:

Hydrogen Bonding: If the aziridine nitrogen is secondary (N-H), as in 2,2-dimethylaziridine, the N-H proton can act as a hydrogen bond donor, forming interactions with electronegative atoms like chloride ligands on adjacent molecules (N-H···Cl). This is a common and powerful interaction for directing crystal packing.

Pt···Pt Interactions: In square-planar platinum(II) complexes, particularly those with flat, aromatic ligands, molecules often stack in a way that allows for weak interactions between the platinum centers of adjacent units. rsc.orgrsc.org While the bulky, non-planar dimethylaziridine ligand may hinder close stacking, intermolecular Pt···Pt distances of less than 3.5 Å would indicate a significant metallophilic interaction influencing the solid-state structure.

Halogen Bonding and Other Weak Interactions: Interactions involving the chloride ligands (e.g., Cl···Cl or C-H···Cl) can also contribute to the stability of the crystal lattice. nih.gov

The interplay of these forces determines the final packing arrangement, which could range from simple layered structures to more complex three-dimensional networks. nih.govresearchgate.net The specific isomer (cis or trans) would also dramatically affect the molecular shape and, consequently, the packing efficiency and types of intermolecular contacts formed.

Isomerism in Dimethylaziridine Platinum(II) Complexes

Isomerism, the existence of compounds with the same formula but different arrangements of atoms, is a fundamental concept in the coordination chemistry of platinum(II). libretexts.org For dimethylaziridine platinum(II) complexes, several types of isomerism are possible.

Geometric Isomerism (cis/trans)

For a square-planar platinum(II) complex with two different types of ligands, such as [Pt(dimethylaziridine)₂Cl₂], geometric isomerism is expected. The two isomers are cis, where identical ligands are adjacent to each other (90° apart), and trans, where identical ligands are opposite each other (180° apart). researchgate.net

The cis and trans isomers, often referred to as diastereomers, have distinct physical and chemical properties. docbrown.info This is famously illustrated by the ammonia (B1221849) analogue, cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]), which is a potent anticancer drug, while its trans counterpart is biologically inactive. khanacademy.org The geometric arrangement affects the molecule's polarity, solubility, and reactivity. For instance, the cis isomer typically has a net dipole moment, whereas the trans isomer often has a zero or very small dipole moment due to its higher symmetry. docbrown.info These differences can be readily observed using spectroscopic techniques.

Table 1: Comparison of Expected Properties for cis- and trans-[PtCl₂(2,2-dimethylaziridine)₂] Isomers
Propertycis Isomertrans IsomerBasis of Difference
SymmetryLow (e.g., C₂v)High (e.g., D₂h)Arrangement of ligands around the Pt(II) center.
Dipole MomentNon-zeroZeroVector sum of individual bond dipoles. In the trans isomer, dipoles cancel out.
IR Spectroscopy (Pt-Cl stretch)Two distinct bandsOne single bandGroup theory selection rules: two IR-active bands for C₂v symmetry versus one for D₂h symmetry. mdpi.com
¹⁹⁵Pt NMR ShiftDistinct chemical shiftDifferent, distinct chemical shiftThe electronic environment at the platinum nucleus is different in each isomer. mdpi.com
SolubilityGenerally higher in polar solventsGenerally lower in polar solventsThe non-zero dipole moment of the cis isomer leads to stronger interactions with polar solvent molecules.

Optical Isomerism (Chirality at Metal and Ligand)

Optical isomerism can arise in dimethylaziridine platinum(II) complexes from two primary sources: the use of a chiral ligand or the specific arrangement of achiral ligands around the platinum center. researchgate.net

Chirality from the Ligand: While 2,2-dimethylaziridine is achiral, other substituted versions like cis- or trans-2,3-dimethylaziridine (B12753983) are chiral. If a chiral aziridine ligand is used to synthesize a complex, the resulting complex will be chiral. The coordination of enantiomerically pure ligands, such as (2R,3R)-dimethylaziridine, would lead to diastereomeric complexes if another chiral center is present. nih.gov

Chirality from Ligand Arrangement: A square-planar complex of the type [Pt(L₁)(L₂)(L₃)(L₄)], where all four ligands are different, is chiral. Even with fewer ligands, chirality can be induced. For example, a complex containing a non-symmetric bidentate ligand and two other different monodentate ligands can be chiral. The chirality in these cases is centered at the metal, and the resulting enantiomers can exhibit different biological activities and interactions with other chiral molecules. rsc.orgrsc.org

Configurational Stability and Interconversion Dynamics

The different isomers of dimethylaziridine platinum(II) complexes are typically separated by a significant energy barrier, making them stable and isolable at room temperature. However, under certain conditions, such as elevated temperatures or photochemical stimulation, they can interconvert.

The isomerization of cis to trans (or vice versa) in square-planar Pt(II) complexes has been studied extensively. rsc.org The process is not a simple rotation, as the energy barrier is high. Instead, it is believed to proceed through a higher-energy, non-planar intermediate or transition state, often proposed to be tetrahedral. rsc.org

The kinetics of this interconversion can be monitored using techniques like variable-temperature NMR spectroscopy. mdpi.com The rate of isomerization is influenced by several factors:

Solvent: Coordinating solvents can participate in the reaction mechanism, stabilizing intermediates and lowering the activation energy.

Temperature: Higher temperatures provide the necessary thermal energy to overcome the activation barrier.

Steric Hindrance: Bulky ligands, such as dimethylaziridine, can influence the relative stability of the isomers and the energy of the transition state, thereby affecting the rate of interconversion. For example, extreme steric crowding might favor the trans isomer, where bulky groups are farthest apart. rsc.org

Similarly, for chiral complexes, the process of epimerization (inversion of configuration at one of several stereocenters) can occur. For instance, if a chiral nitrogen atom is part of the complex, N-inversion dynamics can lead to interconversion between diastereomers, a process that can also be studied by dynamic NMR techniques. cmu.edu

Coordination Chemistry Principles Governing Dimethylaziridine Platinum Ii Systems

Ligand Field Theory and Electronic Structure

Ligand field theory (LFT), an extension of crystal field theory that incorporates aspects of molecular orbital theory, provides a robust framework for understanding the electronic structure of coordination compounds. fiveable.mealliedacademies.org For square planar platinum(II) complexes, LFT explains the splitting of the metal's d-orbitals in the electrostatic field of the ligands. The approach of four ligands in a square plane removes the degeneracy of the five d-orbitals. The d(x²-y²) orbital, pointing directly at the ligands, is destabilized the most, while the d(z²) is the next highest in energy, followed by the d(xy), and finally the degenerate d(xz) and d(yz) orbitals. libretexts.org

The bond between platinum(II) and dimethylaziridine is primarily a coordinate covalent bond formed by the donation of the nitrogen atom's lone pair of electrons into a vacant orbital on the platinum center. libretexts.org In the context of molecular orbital (MO) theory, this is a sigma (σ) interaction.

Sigma (σ) Bonding: The filled sp³-hybridized orbital on the nitrogen atom of dimethylaziridine, which contains the lone pair, has the correct symmetry to overlap with the empty d(x²-y²) orbital of the platinum(II) ion. This interaction forms a strong σ-bonding molecular orbital, which is lower in energy and primarily ligand-based, and a corresponding σ*-antibonding molecular orbital, which is higher in energy and primarily metal-based. researchgate.netrsc.org This donation of electron density from the ligand to the metal is the principal component of the Pt-N bond. Dimethylaziridine acts as a pure σ-donor ligand, as it lacks low-energy π orbitals that could participate in π-backbonding, a phenomenon seen with ligands like CO or CN⁻. nih.gov

The strength of this Pt-N σ-bond is a key determinant of the complex's stability. The strained three-membered ring of the aziridine (B145994) ligand does not preclude it from being an effective N-donor.

The electronic properties of dimethylaziridine platinum(II) complexes are significantly modulated by the other ligands—termed auxiliary or ancillary ligands—present in the coordination sphere. nih.gov The synthesis of mixed-ligand complexes, such as [Pt(A)(Az)Cl] where Az is 1,1-dimethylaziridine and A is an amino acid like L-alanine or L-proline, has been reported. researchgate.net The electronic influence of these auxiliary ligands can be systematically studied using spectroscopic techniques, particularly ¹⁹⁵Pt NMR.

¹⁹⁵Pt NMR spectroscopy is exceptionally sensitive to the electronic environment of the platinum nucleus, with chemical shifts spanning a vast range. wikipedia.orgmdpi.com Changes in the σ-donating or π-accepting ability of the auxiliary ligands directly affect the electron density at the platinum center, resulting in predictable shifts in the ¹⁹⁵Pt resonance. rsc.org For instance, replacing a chloride ligand with a stronger σ-donating amino acid ligand would be expected to increase the electron density on the platinum, causing a change in the chemical shift.

To illustrate this principle, the following table provides representative ¹⁹⁵Pt NMR chemical shift data for various Pt(II) complexes, demonstrating how the coordination sphere affects the electronic environment of the metal center.

ComplexLigand TypeRepresentative δ(¹⁹⁵Pt) (ppm)
[PtCl₄]²⁻Halide-1630
cis-[PtCl₂(NH₃)₂]Halide, Amine-2099
[Pt(NH₃)₄]²⁺Amine-2555
[Pt(CN)₄]²⁻Pseudohalide (π-acceptor)-3875

Note: Data are representative and relative to a standard. The chemical shift for a specific dimethylaziridine complex would depend on the full set of ligands.

Orbital Interactions and Bonding Characteristics of Platinum-Aziridine Bonds

Trans Effect and Trans Influence in Square Planar Platinum(II) Complexes

The trans effect and trans influence are cornerstone concepts in the reaction mechanisms of square planar complexes. libretexts.org Although related, they describe distinct phenomena:

Trans Effect (Kinetic): The effect of a coordinated ligand on the rate of substitution of the ligand trans to it. nih.gov

Trans Influence (Thermodynamic): The effect of a coordinated ligand on the ground-state properties, such as the bond length, of the ligand trans to it. nih.gov

The kinetic trans effect dictates the synthetic pathways for creating specific isomers of platinum(II) complexes. Ligands can be ordered into a series based on their ability to direct the substitution of a trans ligand. A widely accepted series is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > SCN⁻ > I⁻ > Br⁻ > Cl⁻ > py ≈ NH₃ > H₂O

Dimethylaziridine, as a neutral nitrogen-donor amine ligand, is expected to have a weak trans effect, comparable to that of ammonia (B1221849) (NH₃). nih.gov This means that in a complex like [Pt(dimethylaziridine)Cl₃]⁻, the chloride ligand trans to the dimethylaziridine would be substituted more slowly than the chloride ligands that are cis to it (and trans to another chloride).

The thermodynamic trans influence, observed as a weakening and lengthening of the bond trans to the influencing ligand, is primarily driven by strong σ-donors. nih.gov Since dimethylaziridine is a moderate σ-donor, its trans influence is expected to be modest, meaning it does not significantly weaken the Pt-L bond of the trans ligand in the ground state.

The trans effect is governed by both electronic and steric factors. rsc.org

Electronic Factors: The trans effect is most pronounced for ligands that are strong σ-donors or strong π-acceptors. nih.gov Strong σ-donors (like H⁻ or CH₃⁻) effectively donate electron density to the platinum, which is thought to weaken the bond to the trans ligand. Strong π-acceptors (like CO or C₂H₄) stabilize the five-coordinate transition state that forms during an associative substitution mechanism, thereby accelerating the reaction. nih.gov As an amine, dimethylaziridine is primarily a σ-donor with no π-accepting ability, contributing to its weak trans effect. nih.gov

Steric Factors: The steric bulk of a ligand can significantly impact reaction rates. alliedacademies.orgrsc.org The two methyl groups on the C2 position of the dimethylaziridine ligand create considerable steric hindrance around the platinum center. alliedacademies.org This steric crowding can slow down the rate of substitution reactions by impeding the approach of the incoming nucleophile to form the five-coordinate transition state. nih.gov Therefore, while its electronic profile suggests a reactivity similar to ammonia, the steric bulk of dimethylaziridine can lead to slower reaction kinetics compared to less hindered amine ligands.

Kinetic and Thermodynamic Aspects of Trans Effect

Ligand Donor Atom Preferences and Coordination Modes

For 2,2-dimethylaziridine (B1330147), coordination to a metal center like platinum(II) occurs exclusively through the nitrogen atom's lone pair, making it a monodentate N-donor ligand. libretexts.org Despite the strain in the three-membered ring, the ligand coordinates without undergoing ring-opening in typical platinum(II) complexes.

While some metals have been shown to mediate the dimerization of dimethylaziridine within the coordination sphere, this is not a typical coordination mode and has not been reported for platinum(II). tandfonline.com The standard and expected coordination mode is as a simple, terminal N-bound ligand, as seen in complexes like [Pt(A)(Az)Cl]. researchgate.net

Conformational Analysis of the Coordinated Dimethylaziridine Ring

The aziridine ring is inherently strained due to its three-membered structure, which forces bond angles to deviate significantly from the ideal tetrahedral or trigonal planar geometries. In uncoordinated 2,2-dimethylaziridine, the ring strain angle is approximately 60.1°. This inherent strain is a key factor in the chemistry of aziridines, often leading to ring-opening reactions.

When a dimethylaziridine ligand coordinates to a platinum(II) center, the fundamental geometry of the three-membered ring is largely preserved. However, the coordination to the metal center can influence the bond lengths and angles within the ring, thereby subtly altering the ring strain.

Detailed structural information for dimethylaziridine platinum(II) complexes is limited in the public domain. However, studies on analogous d⁸ metal complexes, such as palladium(II), provide valuable insights. In a square planar palladium(II) complex containing a coordinated 2,2-dimethylaziridine ligand, X-ray crystallography reveals that the aziridine ring remains an almost equilateral triangle. uni-muenchen.de The C-C and C-N bond lengths and the internal ring angles are only slightly different from those in free aziridine. uni-muenchen.de For instance, in the complex [Cl(C₆H₄CHCH₃NMe₂-C,N)(NHCH₂CMe₂)Pd], the bond angles within the aziridine ring are in the range of 59.4(2)° to 60.6(2)°. uni-muenchen.de

The flexibility of the coordinated aziridine ring is limited due to its rigid three-membered structure. The primary conformational freedom arises from the orientation of the substituents on the nitrogen and carbon atoms relative to the coordination plane and the rest of the ligand framework. The puckering of the ring, though minimal, is a key conformational feature. The degree of puckering can be influenced by steric interactions with other ligands in the coordination sphere and by electronic effects transmitted through the metal center.

Computational studies on uncoordinated aziridine have utilized Cremer-Pople puckering coordinates to map the conformational free energy landscape. nih.govajol.info These analyses show that the aziridine ring can adopt flattened half-chair conformations. nih.gov Upon coordination to a metal center, the energetic landscape of these puckered forms may be altered, favoring specific conformations that minimize steric clashes within the complex.

Table 1: Selected Structural Parameters for Coordinated 2,2-Dimethylaziridine in a Palladium(II) Complex

ParameterValueReference
Bond Lengths (Å)
C-C1.476(5) uni-muenchen.de
C-N (avg.)1.489(4) uni-muenchen.de
Pd-N2.099(3) uni-muenchen.de
**Bond Angles (°) **
C-N-C~60 uni-muenchen.de
N-C-C~60 uni-muenchen.de
C-C-N~60 uni-muenchen.de

Note: Data is for the analogous complex [Cl(C₆H₄CHCH₃NMe₂-C,N)(NHCH₂CMe₂)Pd] as a proxy for a dimethylaziridine platinum(II) system.

The coordination of dimethylaziridine to a platinum(II) center can give rise to several dynamic processes that are often observable by NMR spectroscopy. These dynamic phenomena are crucial for understanding the behavior of these complexes in solution.

One of the most significant dynamic processes for a coordinated aziridine ligand is nitrogen inversion. The nitrogen atom in a coordinated aziridine is a stereogenic center, and its inversion leads to the interconversion of enantiomers or diastereomers. researchgate.net This process involves the nitrogen atom passing through a planar transition state. The energy barrier for this inversion can be influenced by the nature of the substituent on the nitrogen and by its coordination to the metal. In some cases, the coordination to a metal can slow down the rate of nitrogen inversion to the point where distinct signals for the different invertomers can be observed on the NMR timescale, particularly at low temperatures. uni-muenchen.de

For 1-chloro-2,2-dimethylaziridine (B1252387), the Gibbs free energy barrier for the interconversion of enantiomers has been determined to be independent of the experimental method used for its measurement. researchgate.net The study of such dynamic processes often employs variable-temperature NMR experiments to determine the coalescence temperature and calculate the activation energy for the process. nih.gov

In addition to nitrogen inversion, the dimethylaziridine ligand can undergo other dynamic processes within the coordination sphere of a platinum(II) complex. These can include:

Ligand Exchange: The dimethylaziridine ligand itself can exchange with free ligands in solution. This process is typically studied by monitoring the NMR spectra as a function of ligand concentration. nih.gov

Rotation around the Pt-N bond: While the aziridine ring itself is rigid, rotation around the platinum-nitrogen bond may be possible, depending on the steric bulk of the other ligands in the complex. This rotation could lead to different stable conformations that may be observable by NMR.

Whole-molecule dynamics: The entire complex may undergo dynamic processes, such as fluxional behavior, where different parts of the molecule interchange their positions. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Coordinated 2,2-Dimethylaziridine

NucleusFree Ligand (approx.)Coordinated Ligand (in a Pd(II) complex)Reference
¹H NMR
CH₃0.961.52, 1.53 uni-muenchen.de
CH₂1.262.09, 2.50 uni-muenchen.de
¹³C NMR
C(CH₃)₂31.0~31.3, ~32.0 uni-muenchen.de
CH₂33.3~37.3 uni-muenchen.de

Note: Data for the coordinated ligand is from the analogous palladium(II) complex [Cl(C₆H₄CHCH₃NMe₂-C,N)(NHCH₂CMe₂)Pd] and serves as an illustrative example.

Reactivity and Mechanistic Investigations of Dimethylaziridine Platinum Ii Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reactions for square-planar platinum(II) complexes. The introduction of a dimethylaziridine ligand can significantly influence the kinetics and mechanisms of these processes due to its unique steric and electronic properties.

Kinetic Studies of Ligand Substitution Processes

Kinetic studies are crucial for understanding the reaction pathways of platinum(II) complexes. The rates of ligand substitution reactions in square-planar complexes, including those with aziridine (B145994) ligands, are often described by a two-term rate law, which accounts for both solvent-assisted and direct nucleophilic attack pathways. rsc.org The substitution kinetics are influenced by the nature of the entering and leaving groups, as well as the steric and electronic properties of the ancillary ligands. rsc.org

For dimethylaziridine platinum(II) complexes, the rate of ligand substitution can be compared to that of other platinum(II) amine complexes. The steric bulk of the dimethylaziridine ligand can play a significant role in the reaction rate. While specific kinetic data for dimethylaziridine platinum(II) is not extensively available in the provided search results, general principles of platinum(II) chemistry suggest that steric hindrance can affect the rate of substitution. rsc.orgresearchgate.net

Table 1: Representative Second-Order Rate Constants for Ligand Substitution in Platinum(II) Complexes

ComplexEntering NucleophileSolventk2 (M⁻¹s⁻¹)Reference
[Pt(terpyridine)Cl]⁺PyrazoleMethanolVaries rsc.org
[Pt(terpyridine)Cl]⁺ImidazoleMethanolVaries rsc.org
cis-[Pt(NH₃)₂(H₂O)₂]²⁺Cl⁻WaterVaries nih.gov

Note: This table provides a general context for ligand substitution rates in Pt(II) complexes. Specific data for dimethylaziridine platinum(II) complexes is needed for direct comparison.

Mechanistic Pathways (Associative, Dissociative, Interchange)

Ligand substitution reactions at square-planar d⁸ metal centers like platinum(II) predominantly proceed through an associative mechanism. researchgate.netcuni.cz This involves the formation of a five-coordinate transition state or intermediate. cuni.cz The mechanism can be further classified as:

Associative (A): A two-step mechanism where a five-coordinate intermediate has a significant lifetime.

Associative Interchange (Iₐ): A concerted mechanism where the entering ligand assists in the departure of the leaving group, but no distinct intermediate is formed. cuni.cz

Dissociative (D) or Dissociative Interchange (IᏧ): These are less common for square-planar platinum(II) complexes but can occur with bulky ligands or specific electronic effects. cuni.cz

For platinum(II) complexes, including those with amine ligands like dimethylaziridine, the associative interchange (Iₐ) mechanism is the most commonly proposed pathway. researchgate.netcuni.cz The entering nucleophile attacks the platinum center, forming a trigonal bipyramidal transition state, which then releases the leaving group.

Factors Influencing Reaction Rates and Selectivity

Several factors influence the rate and selectivity of ligand substitution reactions in dimethylaziridine platinum(II) complexes:

The trans Effect: The nature of the ligand trans to the leaving group has a profound impact on the substitution rate. Ligands with strong trans effects, such as phosphines or olefins, weaken the trans Pt-ligand bond, making it more susceptible to substitution. cuni.cz

Nature of the Entering and Leaving Groups: Stronger nucleophiles generally lead to faster reaction rates. The lability of the leaving group also plays a crucial role; weaker bonds are broken more easily.

Steric Effects: The steric bulk of both the dimethylaziridine ligand and the entering nucleophile can hinder the approach of the nucleophile to the platinum center, thereby slowing down the reaction rate. rsc.org

Reactivity of the Coordinated Aziridine Ligand

Coordination to a platinum(II) center can activate the aziridine ring, making it susceptible to reactions that are not readily observed for the free ligand. This activation arises from the Lewis acidity of the platinum(II) ion, which polarizes the C-N bonds of the aziridine ring.

Metal-Mediated Ring Opening Reactions

The coordination of an aziridine to a metal center can facilitate the opening of the strained three-membered ring. tandfonline.comresearchgate.net This can occur through various pathways, often initiated by the metal center. For instance, metal-mediated template reactions have been observed where two coordinated aziridine ligands react to form a new, larger chelate ligand. tandfonline.comresearchgate.net While the specific examples found involve other metals like cadmium, the principle of metal-mediated ring opening is a key aspect of coordinated aziridine chemistry. tandfonline.comresearchgate.net

In the context of platinum(II), ring-opening reactions of coordinated aziridines can be promoted by various reagents and conditions, leading to the formation of amino-functionalized platinum complexes. acs.orgmdpi.com The regioselectivity of the ring-opening is an important consideration and can be influenced by substituents on the aziridine ring and the nature of the attacking species. mdpi.comclockss.org

Nucleophilic Attack on the Aziridine Ring

The activation of the aziridine ring upon coordination to platinum(II) makes the carbon atoms of the ring more electrophilic and thus susceptible to nucleophilic attack. acs.orgresearchgate.net This reactivity is a direct consequence of the electron-withdrawing effect of the platinum center.

The reaction of platinum(II) nitrile complexes with amines, for example, can lead to nucleophilic attack on the nitrile ligand to form amidines. researchgate.net A similar principle applies to coordinated aziridines, where nucleophiles can attack the ring carbons. The regioselectivity of this attack (i.e., at which carbon atom the nucleophile attacks) is influenced by both steric and electronic factors within the aziridine ring. clockss.orgarkat-usa.org For instance, in N-activated aziridines, heteroatom nucleophiles often attack the β-carbon. clockss.org The presence of an electron-withdrawing group on the nitrogen atom of the aziridine enhances its reactivity towards nucleophiles. clockss.orgarkat-usa.org

Reactions Involving C-H Activation within the Ligand Framework

Intramolecular C-H activation, or cyclometalation, is a common reaction pathway for platinum(II) complexes containing ligands with appropriately positioned C-H bonds. This process involves the activation of a C-H bond within the ligand framework by the platinum center, leading to the formation of a new, more stable cyclic structure. In the context of a dimethylaziridine platinum(II) complex, C-H activation could theoretically occur at the methyl groups of the aziridine ring.

Redox Chemistry of Dimethylaziridine Platinum(II)

The redox chemistry of square-planar platinum(II) complexes is dominated by the transition between the +2 and +4 oxidation states. This transformation is central to many catalytic processes and stoichiometric reactions.

Oxidation to Platinum(IV) Complexes and Reductive Elimination

Platinum(II) complexes, including those with amine ligands, can be oxidized to octahedral platinum(IV) complexes using a variety of oxidizing agents. researchgate.netnih.govmdpi.comresearchgate.netrsc.org For a dimethylaziridine platinum(II) complex, oxidation would result in the formation of a platinum(IV) species with two new axial ligands. The nature of these axial ligands depends on the oxidant used. For example, oxidation with hydrogen peroxide typically yields dihydroxido platinum(IV) complexes. mdpi.com

The resulting platinum(IV) complexes are generally more kinetically inert than their platinum(II) precursors. However, they can undergo reductive elimination, a process where two cis-disposed ligands on the platinum(IV) center are coupled and eliminated, regenerating a platinum(II) complex. The facility of reductive elimination is influenced by the nature of the eliminating groups and the other ligands present. For instance, C-N reductive elimination from platinum(IV)-sulfonamide complexes has been observed to compete with C-C reductive elimination. nih.gov Mechanistic studies on related systems suggest that reductive elimination can proceed from a five-coordinate intermediate formed by ligand dissociation. rsc.orgacs.org

The interplay between oxidative addition and reductive elimination is a key feature of many platinum-catalyzed reactions.

Electron Transfer Processes

Electron transfer to or from a dimethylaziridine platinum(II) complex can initiate various chemical transformations. The square-planar d⁸ configuration of platinum(II) complexes makes them susceptible to both oxidation and reduction. The redox potentials for these processes are highly dependent on the ligand environment. nih.govrsc.org

Studies on related platinum(II) pincer complexes have shown that reversible two-electron transfers can occur, which are crucial for multi-electron catalytic reactions. nih.govrsc.org The ability of the ligand framework to stabilize both the platinum(II) and platinum(IV) oxidation states is a key factor in achieving reversible electron transfer. In some cases, the ligand itself can be redox-active, participating in the electron transfer process. mdpi.com For a dimethylaziridine platinum(II) complex, the electron-donating nature of the amine ligand would influence the redox properties of the metal center.

Catalytic Reactivity of Dimethylaziridine Platinum(II) Complexes

While specific catalytic applications of dimethylaziridine platinum(II) are not documented, the general catalytic profile of platinum(II) complexes suggests several potential areas of reactivity.

Homogeneous Catalysis in Organic Transformations (e.g., C-C Coupling, Hydrogenation, Aziridination)

Platinum(II) complexes are known to catalyze a variety of organic transformations.

C-C Coupling Reactions: Platinum complexes can catalyze Suzuki-type cross-coupling reactions, although they are generally less reactive than their palladium counterparts. researchgate.netscispace.com The catalytic cycle typically involves oxidative addition of an aryl halide to a Pt(0) species (which could be formed in situ from a Pt(II) precursor), transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pt(0) catalyst. cdnsciencepub.com

Hydrogenation: Both homogeneous and heterogeneous platinum catalysts are highly effective for the hydrogenation of unsaturated compounds. wikipedia.orgresearchgate.netlibretexts.org Homogeneous platinum(II) complexes can activate dihydrogen, leading to the formation of platinum hydrides which then participate in the reduction of substrates like alkenes. caltech.eduuwindsor.ca The mechanism often involves the coordination of the unsaturated substrate to the platinum center, followed by migratory insertion of the hydride ligand.

Aziridination: While less common than for other metals, platinum-catalyzed aziridination reactions have been reported. For example, platinum catalysts have been used in the cyclization of propargylic aziridines to form pyrroles, demonstrating the ability of platinum to interact with and mediate transformations of aziridine-containing substrates. organic-chemistry.orgresearchgate.netthieme-connect.commetu.edu.tr Nickel and platinum complexes with N-heterocyclic carbene (NHC) ligands have also been shown to catalyze the rearrangement of vinyl aziridines. rsc.org

The following table summarizes potential catalytic applications and the general role of the platinum catalyst.

Catalytic ReactionRole of Platinum CatalystRelevant Findings for Analogous Systems
C-C Coupling Facilitates oxidative addition, transmetalation, and reductive elimination.Platinum complexes are known to catalyze Suzuki-type reactions. researchgate.net
Hydrogenation Activates H₂ and facilitates its addition across double bonds.Platinum(II) complexes can form active hydride species for hydrogenation. caltech.eduuwindsor.ca
Aziridination/Aziridine Rearrangement Coordinates to the aziridine and/or other reactants to facilitate bond formation or cleavage.Platinum catalysts have been used in the transformation of aziridine-containing molecules. organic-chemistry.orgresearchgate.netthieme-connect.commetu.edu.trrsc.org

Mechanistic Probes in Catalytic Cycles

The study of platinum(II) complexes provides valuable mechanistic insights into catalytic cycles. The relative stability of platinum intermediates compared to those of palladium allows for more detailed mechanistic investigations, including the isolation and characterization of key intermediates. caltech.eduacs.orgorganic-chemistry.orgresearchgate.net

For instance, studies on platinum-catalyzed hydroarylation have allowed for the observation of arylalkenyl intermediates and a more refined understanding of the individual steps in the catalytic cycle. acs.org Similarly, investigations into the protonolysis of alkylplatinum(II) complexes have provided insights into the mechanism of C-H activation. caltech.edu By studying the reactivity of well-defined complexes, such as a hypothetical dimethylaziridine platinum(II) species, it would be possible to probe the influence of the aziridine ligand on elementary steps like oxidative addition, migratory insertion, and reductive elimination, which are fundamental to many catalytic processes.

Theoretical and Computational Chemistry of Dimethylaziridine Platinum Ii Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to predict a wide array of properties for platinum(II) complexes, providing a foundational understanding of their chemical behavior.

Prediction of Molecular Geometries and Vibrational Frequencies

A primary application of DFT is the optimization of molecular geometries to predict stable structures. For dimethylaziridine platinum(II) complexes, DFT calculations typically predict a square-planar geometry around the Pt(II) center, which is characteristic of d⁸ metal ions. Methods such as B3LYP, PBE0, or mPW1PW91 are commonly employed, often in conjunction with basis sets like LANL2DZ or SDD for the platinum atom and Pople-style basis sets (e.g., 6-31G(d,p)) for lighter atoms. nih.govdergipark.org.trnih.gov A systematic assessment of various functionals found that PBE0 combined with the def2-TZVP basis set, a relativistic approximation (ZORA), and corrections for solvation and dispersion provides highly accurate geometries for platinum complexes. nsf.gov

The accuracy of these predicted geometries is often validated by comparing calculated structural parameters, such as bond lengths and angles, with experimental data obtained from X-ray crystallography, if available. For a typical cis-dichloro(dimethylaziridine)platinum(II) type complex, the key parameters include the Pt-N and Pt-Cl bond lengths and the N-Pt-N and Cl-Pt-Cl bond angles.

Once a stable geometry is obtained, harmonic vibrational frequency calculations are performed. mdpi.com These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and systematic errors in the computational method. nih.govnih.gov The comparison of theoretical spectra with experimental FT-IR and FT-Raman data allows for the confident assignment of vibrational modes, such as the Pt-N and Pt-Cl stretching frequencies, as well as the internal modes of the dimethylaziridine ligand. nih.govnih.gov

Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for a Platinum(II) Complex

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Reference
Azido Asymmetric Stretch (νas(N₃))~2056~2052 nih.gov
Azido Symmetric Stretch (νs(N₃))~12661265-1268 nih.gov
Pt-Cl Stretch~310309-312 dergipark.org.tr

Note: Data is representative of typical Pt(IV)-azido and Pt(II)-chloro complexes as specific data for dimethylaziridine platinum(II) is not available in the cited literature.

Analysis of Electronic Structure (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and compositions of these orbitals. researchgate.net For many platinum(II) complexes, the HOMO is often characterized by a significant contribution from the platinum d-orbitals, while the LUMO is typically localized on the π* orbitals of the ligands. rsc.orgrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and electronic stability of the complex. nih.gov A small gap suggests that the molecule is more polarizable and can be more easily excited, influencing its color and photochemical behavior. nih.gov Studies on various Pt(II) complexes have shown that the HOMO-LUMO gap can be tuned by modifying the ligands, which provides a strategy for designing complexes with specific electronic properties. rsc.org

Furthermore, DFT calculations can provide detailed information about the charge distribution within the molecule through methods like Natural Bond Orbital (NBO) or Mulliken population analysis. nih.govnih.gov This analysis reveals the partial atomic charges, indicating the polarity of the bonds (e.g., the Pt-N bond) and identifying potential sites for nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Orbital Properties for Platinum Complexes

Complex TypeHOMO CompositionLUMO CompositionCalculated HOMO-LUMO Gap (eV)Reference
Pt(bipy)Cl₄Cl(p), Pt(d)bipy(π*)1.69 nih.gov
Pt(en)Cl₄Cl(p)Pt(d), Cl(p)2.06 nih.gov
Pt(dach)Cl₄Cl(p)Pt(d), Cl(p)2.12 nih.gov

Note: Data from Pt(IV) complexes are used to illustrate the concepts of HOMO-LUMO analysis as detailed data for the specific subject compound is limited.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving platinum complexes. mdpi.com This includes studying ligand substitution reactions, solvent effects, and the ring-opening of the strained aziridine (B145994) ligand. mdpi.comnih.govresearchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov

The calculation of the activation energy (the energy difference between the transition state and the reactants) provides quantitative insight into the reaction kinetics. For instance, DFT studies can be used to determine whether the nucleophilic attack on a coordinated aziridine ring proceeds via an Sₙ2-type mechanism and can predict the regioselectivity of the ring-opening. researchgate.netmdpi.com Computational studies have confirmed that the ring-opening of N-acyl aziridines can proceed through a concerted process. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorptions)

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data.

NMR Chemical Shifts: Predicting the ¹⁹⁵Pt NMR chemical shifts is particularly challenging due to the large relativistic effects of the heavy platinum atom. Accurate predictions require DFT methods that incorporate these effects, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) protocol. acs.orgrsc.orgnih.gov Studies have shown that both paramagnetic and spin-orbit shielding terms are major contributors to the final chemical shift. acs.org Despite the complexity, DFT protocols have been developed that show excellent agreement between calculated and experimental ¹⁹⁵Pt chemical shifts for a wide range of Pt(II) and Pt(IV) complexes. rsc.orgtandfonline.com The calculations are also highly sensitive to the molecular geometry and conformation, underscoring the need for accurate structure optimization. rsc.org

UV-Vis Absorptions: The electronic absorption spectra (UV-Vis) of platinum complexes are calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.combeilstein-journals.orgacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. By analyzing the orbitals involved in these transitions, spectral bands can be assigned to specific processes, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions that match experimental spectra measured in solution. beilstein-journals.org

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for Platinum Complexes

Spectroscopic ParameterSystemCalculated ValueExperimental ValueReference
¹⁹⁵Pt Chemical Shift (ppm)Cisplatin (B142131)-2110-2168 nih.gov
UV-Vis λₘₐₓ (nm)Generic Pt(II) Thiolate~450 (MLCT)~450-500 nih.gov

Ab Initio and Correlated Methods for High-Accuracy Calculations

While DFT is widely used, for situations requiring higher accuracy, more computationally intensive ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations than DFT. dergipark.org.tr

These high-accuracy methods are often used to benchmark the performance of different DFT functionals for a specific class of molecules. acs.org For instance, a study comparing various methods for a trans-platinum(II) oxime complex found that the MP2 method provided good correlations with experimental bond angles, though at a higher computational cost than DFT or Hartree-Fock (HF) methods. dergipark.org.tr Due to their computational expense, these correlated methods are typically restricted to smaller, model systems rather than the full, complex molecules of interest.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.govresearchgate.netnih.gov This method is particularly valuable for complexes with flexible ligands or for studying how a drug molecule interacts with its target.

A critical component for accurate MD simulations is the force field, which is a set of parameters that defines the potential energy of the system. For novel molecules like dimethylaziridine platinum(II), standard force fields may not be available. In such cases, parameters for bond lengths, angles, and dihedrals are often derived from high-level quantum mechanics calculations (DFT or ab initio). rsc.orgacs.org

MD simulations have been successfully applied to study the conformational changes in DNA upon binding to dinuclear platinum(II) complexes and to explore the non-covalent interactions between polynuclear platinum complexes and DNA. nih.govnih.gov Replica exchange molecular dynamics (REMD), an enhanced sampling technique, has been used to thoroughly sample the conformational freedom of platinum complexes bound to peptides. rsc.org These simulations provide a dynamic picture of the complex's behavior that is inaccessible to static quantum chemical calculations.

Quantitative Structure-Reactivity Correlations through Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural features of molecules with their reactivity and biological activity, respectively. In the context of dimethylaziridine platinum(II) complexes, these methodologies are pivotal for understanding their chemical behavior and for the rational design of new compounds with tailored properties, such as enhanced anticancer efficacy. These models are built upon a variety of molecular descriptors derived from computational chemistry, which quantify different aspects of a molecule's electronic and steric properties.

The reactivity of platinum(II) complexes, including those with aziridine ligands, is often governed by a combination of electronic and steric factors. Computational descriptors provide a means to quantify these factors and establish a mathematical relationship with an observed reactivity parameter, such as reaction rates, equilibrium constants, or biological activity (e.g., IC₅₀ values).

Key Computational Descriptors for Platinum(II) Complexes

A range of descriptors, calculated using methods like Density Functional Theory (DFT), are employed to build QSRR/QSAR models for platinum complexes. These can be broadly categorized into electronic, steric, and thermodynamic descriptors.

Electronic Descriptors: These descriptors are crucial for understanding the electronic nature of the platinum center and its ligands, which directly influences the complex's reactivity towards nucleophiles, such as DNA bases.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. bendola.com A smaller gap generally implies higher reactivity.

Conceptual DFT Descriptors: These are derived from the variations in energy with respect to the number of electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is often correlated with the electronegativity of the molecule. nih.gov

Global Hardness (η): Measures the resistance to charge transfer. nih.gov A higher hardness value indicates greater stability and lower reactivity. bendola.com

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. This is particularly relevant for platinum complexes, as their interaction with biological targets is often initiated by electrophilic attack.

Steric Descriptors: The steric hindrance around the platinum center, dictated by the ligands, plays a critical role in how the complex interacts with other molecules.

Percent Buried Volume (%Vbur): This descriptor quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand. frontiersin.org It is a valuable tool for correlating ligand size with coordination geometry and reactivity.

Thermodynamic Descriptors: These relate to the stability and energetics of the complex and its reactions.

Enthalpy of Formation (ΔHf°): Indicates the stability of the complex.

Gibbs Free Energy of Solvation (ΔGsolv): Important for understanding the behavior of the complex in solution, which is relevant for both synthetic reactions and biological interactions.

Correlating Descriptors with Reactivity in Platinum(II) Aziridine-Type Complexes

While specific, comprehensive QSRR studies on dimethylaziridine platinum(II) are not extensively documented in publicly available literature, the principles can be illustrated through research on closely related structures, such as other N-heterocyclic and azetidine (B1206935) platinum(II) complexes. frontiersin.org For instance, studies on platinum(IV) complexes have demonstrated that the chemical potential is a highly significant descriptor for predicting their reduction potential, a key step in their activation mechanism. nih.gov

The following data tables are representative of the types of computational descriptors that would be generated for a series of hypothetical dimethylaziridine platinum(II) derivatives and how they might correlate with a measure of reactivity, such as anticancer activity (IC₅₀).

Table 1: Representative Electronic Descriptors for a Hypothetical Series of Dimethylaziridine Platinum(II) Complexes

ComplexHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Potential (μ)Global Hardness (η)Electrophilicity (ω)
Complex A-5.89-1.234.66-3.562.332.73
Complex B-6.05-1.154.90-3.602.452.65
Complex C-5.78-1.354.43-3.572.222.87
Complex D-6.12-1.095.03-3.612.522.59

This table is illustrative and not based on experimentally verified data for the specific named compound.

Table 2: Representative Steric and Reactivity Data for a Hypothetical Series of Dimethylaziridine Platinum(II) Complexes

Complex% Buried Volume (%Vbur)Molecular Volume (ų)Reactivity (log(1/IC₅₀))
Complex A32.5350.11.54
Complex B34.8365.71.42
Complex C31.9345.81.61
Complex D36.2378.41.35

This table is illustrative and not based on experimentally verified data for the specific named compound.

From these representative tables, a QSRR model could be developed using multiple linear regression or more advanced machine learning techniques. For example, a hypothetical correlation might show that lower hardness (η), higher electrophilicity (ω), and lower steric bulk (%Vbur) contribute to higher anticancer activity (higher log(1/IC₅₀)). Such a model would provide a predictive framework for designing new dimethylaziridine platinum(II) complexes with potentially improved reactivity profiles. The development of these models is essential for accelerating the discovery of novel metallodrugs by prioritizing the synthesis of the most promising candidates.

Advanced Applications of Dimethylaziridine Platinum Ii Compounds in Chemical Synthesis and Materials Science

Precursors in Directed Organic Synthesis

Dimethylaziridine platinum(II) complexes serve as valuable precursors in the directed synthesis of more complex molecules. The fundamental reaction pathways for square-planar d⁸ complexes, such as those of platinum(II), typically involve associative ligand substitution via five-coordinate intermediates. nih.gov The stereochemical outcome of these reactions is governed by the trans effect of the ligands present in the complex. nih.gov

The synthesis of platinum(II) complexes containing 1,1-dimethylaziridine has been reported, yielding compounds with the general formula [Pt(A)(Az)Cl], where 'A' represents an amino acid like L-alanine or L-proline, and 'Az' is 1,1-dimethylaziridine. researchgate.net In these structures, the chloride ligand is relatively labile and can be substituted, making these complexes useful starting points for further functionalization. The dimethylaziridine ligand, being a saturated N-donor, is generally less labile than the chloride, providing a stable coordination site while other positions on the platinum center are modified. This allows for the directed assembly of mixed-ligand complexes, a key strategy in creating compounds with tailored properties. nih.gov

For instance, the reaction of cis-[Pt(L2)Cl2] with a sulfoxide (B87167) can lead to the formation of monofunctional complexes where one chloride is displaced, followed by a slower substitution of the sulfoxide. nih.gov A similar principle can be applied to dimethylaziridine platinum(II) complexes, where the aziridine (B145994) ligand could play the role of a non-labile spectator ligand, directing the substitution of other groups.

Precursor Complex TypeSynthetic PathwayPotential ProductRef.
[Pt(Amino Acid)(1,1-dimethylaziridine)Cl]Substitution of Cl⁻ by a neutral ligand (L')[Pt(Amino Acid)(1,1-dimethylaziridine)L']⁺ nih.govresearchgate.net
[Pt(1,1-dimethylaziridine)₂Cl₂]Substitution of one or both Cl⁻ ligandscis-[Pt(1,1-dimethylaziridine)₂(L')Cl]⁺ or cis-[Pt(1,1-dimethylaziridine)₂(L')₂]²⁺ nih.gov
[Pt(1,1-dimethylaziridine)Cl₃]⁻Reaction with a different amine (L')cis-[Pt(1,1-dimethylaziridine)(L')Cl₂] nih.gov

Components in Supramolecular Architectures and Self-Assembly Processes

The square-planar geometry of platinum(II) complexes is highly conducive to the formation of extended supramolecular structures through non-covalent interactions, particularly metal-metal (Pt···Pt) and ligand-centered π-π stacking interactions. nih.govrsc.org These self-assembly processes can lead to the formation of ordered nanostructures like fibers, wires, gels, and vesicles in solution. rsc.orgrsc.org

Recent studies have demonstrated that the self-assembly of platinum(II) complexes can be a dynamic, multi-stage process. rsc.org For example, a water-soluble platinum(II) terpyridyl complex was shown to self-assemble into nanoparticles in a physiological medium. rsc.org This highlights the potential for designing "smart" materials based on dimethylaziridine platinum(II) precursors that can respond to environmental triggers. The ligand exchange on pre-assembled aggregates can lead to new metastable supramolecular states, offering a pathway to adaptive, life-like materials. chemrxiv.org

Role in the Development of New Catalytic Systems (Non-Biological)

Platinum(II) complexes are effective catalysts for a variety of organic transformations, including hydrosilylation, cyclization, and C-H bond activation. ub.esnih.govmdpi.com The catalytic activity is intimately linked to the nature of the ligands coordinated to the platinum center, which modulate its electronic properties, steric accessibility, and stability.

The introduction of a dimethylaziridine ligand could influence catalysis in several ways:

Electronic Tuning : As an N-donor ligand, dimethylaziridine affects the electron density at the platinum center, which is crucial for steps like oxidative addition and reductive elimination in a catalytic cycle.

Steric Hindrance : The bulky dimethyl groups can create a specific steric environment around the metal, potentially leading to enhanced selectivity in catalytic reactions.

Ligand Participation : The strained aziridine ring itself can be reactive. Under certain conditions, metal-mediated ring-opening or dimerization of aziridine ligands can occur, forming new, more complex ligands in situ. tandfonline.comresearchgate.net This reactivity could be harnessed to generate novel catalytic species during the reaction.

While specific examples of dimethylaziridine platinum(II) catalysts are not widespread, related systems demonstrate the principle. For example, anticancer platinum(II) compounds have been shown to catalyze the cyclization of alkyne-acids to enol-lactones in various solvents, including water. nih.gov Furthermore, platinum complexes are widely used for the hydrosilylation of alkenes, a key reaction in silicone polymer chemistry. mdpi.com A hypothetical dimethylaziridine platinum(II) catalyst could potentially offer unique reactivity or selectivity in these and other transformations, such as reductive amination. organic-chemistry.org

Catalytic ReactionRole of Pt(II) CatalystPotential Influence of Dimethylaziridine LigandRepresentative Ref.
HydrosilylationActivates Si-H bond for addition to an alkeneModulate catalyst stability and selectivity mdpi.com
Enol-lactone CyclizationLewis acid activation of the alkyneTune solubility and electronic properties nih.gov
C-H ActivationFacilitates intramolecular bond activationDirecting group or steric controller ub.es

Potential for Functional Materials (e.g., in Optoelectronics, Sensors, Polymerization Initiators)

The unique electronic and photophysical properties of platinum(II) complexes make them prime candidates for the development of advanced functional materials. mdpi.com

Optoelectronics : Square-planar platinum(II) complexes, particularly those with strong spin-orbit coupling, are known to exhibit intense phosphorescence. This property is highly sought after for applications in Organic Light-Emitting Diodes (OLEDs). mdpi.com By incorporating appropriate cyclometalating and ancillary ligands alongside a dimethylaziridine group, it may be possible to fine-tune the emission color, quantum yield, and lifetime of the resulting complex, making it a candidate for new phosphorescent emitters.

Sensors : The luminescence of many platinum(II) complexes is sensitive to their environment. This sensitivity can be exploited for chemical sensing. mdpi.com For example, the aggregation of Pt(II) complexes, driven by Pt···Pt interactions, can alter their emission properties, allowing for the detection of vapors or changes in temperature. mdpi.com A copolymer containing platinum(II) porphyrin units has been shown to function as a dual sensor for oxygen and temperature, as its fluorescence is quenched by oxygen and modulated by temperature-induced polymer aggregation. nih.gov A dimethylaziridine platinum(II) complex integrated into a similar system could potentially serve as a responsive sensor.

Polymerization Initiators : While less common, transition metal complexes can act as initiators for polymerization reactions. Azo compounds are well-known radical polymerization initiators that decompose upon heating or irradiation to form radicals. fujifilm.com Although a different mechanism would be expected, the potential for a dimethylaziridine platinum(II) complex to initiate polymerization, perhaps through a controlled radical or coordination-insertion pathway, remains an area for exploration. More relevant is the use of Pt(II) complexes in living supramolecular polymerization, where they act as monomers that self-assemble into well-defined, one-dimensional crystalline nanostructures. nih.gov In such systems, the ligands play a crucial role in directing the assembly, a role that could be filled by a tailored dimethylaziridine platinum(II) species.

Application AreaUnderlying PrinciplePotential Role of Dimethylaziridine Pt(II)Representative Ref.
Optoelectronics (OLEDs) Strong phosphorescence from triplet excited statesAs a component of a novel phosphorescent emitter mdpi.com
Sensors Environment-sensitive luminescence (e.g., aggregation-induced emission)As a luminescent probe sensitive to temperature, oxygen, or analytes mdpi.comnih.gov
Polymerization Supramolecular self-assembly into 1D chainsAs a monomer unit in living supramolecular polymerization nih.gov

Future Directions and Emerging Research Avenues in Dimethylaziridine Platinum Ii Chemistry

Exploration of Novel Ligand Frameworks and Their Impact on Coordination and Reactivity

The properties and reactivity of a metal complex are intrinsically linked to the nature of its ligands. For dimethylaziridine platinum(II) complexes, the systematic exploration of ancillary ligands will be crucial in tuning their electronic and steric properties for specific applications. Future research should focus on synthesizing a library of complexes with diverse ligand frameworks to establish clear structure-activity relationships.

The introduction of various N-donor, P-donor, and C-donor ligands could significantly influence the stability and reactivity of the platinum-aziridine bond. For instance, the incorporation of bidentate or tridentate ligands, such as substituted bipyridines, phenanthrolines, or pincer ligands, could enhance the stability of the complex, preventing unwanted ligand dissociation. mdpi.com The electronic effects of these ligands, whether electron-donating or electron-withdrawing, will modulate the electron density at the platinum center, thereby influencing its reactivity towards substrates. researchgate.net

Furthermore, the synthesis of chiral dimethylaziridine platinum(II) complexes, through the use of chiral ancillary ligands, opens the door to asymmetric catalysis. The development of such complexes could be invaluable for the enantioselective synthesis of fine chemicals and pharmaceuticals. frontiersin.org The steric bulk of the ancillary ligands can also be systematically varied to create specific binding pockets around the platinum center, enabling shape-selective catalysis.

A systematic study correlating ligand properties with the coordination geometry and reactivity of dimethylaziridine platinum(II) complexes would be highly valuable. This could involve the synthesis and characterization of a series of complexes and the evaluation of their performance in model catalytic reactions.

Table 1: Hypothetical Ligand Effects on a Generic Dimethylaziridine Platinum(II) Complex

Ancillary Ligand TypeExpected Impact on Pt CenterPotential Application
Electron-donating (e.g., alkyl phosphines)Increased electron density, enhanced nucleophilicityCatalytic reactions involving electrophilic substrates
Electron-withdrawing (e.g., perfluorinated phosphines)Decreased electron density, enhanced electrophilicityActivation of C-H bonds
Bulky (e.g., with tert-butyl groups)Steric shielding of the metal centerShape-selective catalysis
Chiral (e.g., BINAP)Creation of a chiral environmentAsymmetric catalysis
Pincer (e.g., PNP, NCN)Enhanced complex stabilityRobust catalysis under harsh conditions

Integration into Heterogeneous Catalytic Systems

While homogeneous catalysis offers high selectivity and activity, the separation and recycling of the catalyst can be challenging. Immobilizing dimethylaziridine platinum(II) complexes onto solid supports to create heterogeneous catalysts would address these issues, making them more suitable for industrial applications. studymind.co.uk Future research should investigate various strategies for the heterogenization of these complexes.

One approach involves the covalent anchoring of the complex to a solid support, such as silica, alumina, or a polymer resin. essentialchemicalindustry.org This can be achieved by functionalizing the ancillary ligands with reactive groups that can form a covalent bond with the support material. The choice of support can also influence the catalytic activity by affecting the local environment of the active sites. frontiersin.org

Another strategy is the encapsulation of the dimethylaziridine platinum(II) complex within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite. This approach can provide size and shape selectivity, as only substrates that can diffuse into the pores will be able to access the catalytic sites. The defined microenvironment within the pores can also influence the reaction pathway and product distribution.

The development of these heterogeneous catalysts will require detailed characterization to confirm the integrity of the immobilized complex and to understand the nature of the active sites. Techniques such as solid-state NMR, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) will be essential in this regard. The catalytic performance of the resulting heterogeneous systems should then be evaluated in relevant chemical transformations, with a focus on activity, selectivity, and reusability. frontiersin.org

Development of Advanced Analytical Techniques for In Situ Mechanistic Studies

A thorough understanding of the reaction mechanism is paramount for the rational design of improved catalysts. For reactions catalyzed by dimethylaziridine platinum(II) complexes, the development and application of advanced analytical techniques for in situ studies will be critical to elucidating the intricate steps of the catalytic cycle. rsc.org

High-resolution spectroscopic techniques, such as high-pressure NMR and infrared (IR) spectroscopy, can provide real-time information on the transformation of reactants and the formation of intermediates under actual reaction conditions. Stopped-flow techniques coupled with UV-Vis or fluorescence detection can be employed to study the kinetics of fast reaction steps, providing insights into the rate-determining step of the catalytic cycle. nih.gov

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), are powerful tools for identifying and characterizing reaction intermediates, including transient species that may not be observable by other methods. nih.govnih.gov The combination of these techniques can provide a comprehensive picture of the reaction mechanism.

Furthermore, computational methods, such as density functional theory (DFT) calculations, can be used in synergy with experimental data to model the reaction pathway, calculate the energetics of different steps, and predict the structures of intermediates and transition states. mdpi.com This combined experimental and theoretical approach will be instrumental in unraveling the mechanisms of reactions catalyzed by dimethylaziridine platinum(II) complexes and will guide the design of more efficient catalysts.

Table 2: Advanced Analytical Techniques for Mechanistic Studies

TechniqueInformation GainedRelevance to Dimethylaziridine Pt(II) Chemistry
In Situ NMR SpectroscopyReal-time monitoring of species in solutionElucidation of reaction pathways and identification of intermediates
Stopped-Flow UV-VisKinetic data on fast reactionsDetermination of rate laws and reaction orders
Electrospray Ionization-Mass Spectrometry (ESI-MS)Identification of charged intermediatesCharacterization of catalytic species in solution
X-ray Absorption Spectroscopy (XAS)Oxidation state and local coordination environment of PtProbing the electronic and geometric structure of the catalyst
Density Functional Theory (DFT)Energetics and structures of intermediates and transition statesRationalization of experimental observations and prediction of reactivity

Machine Learning and AI-Driven Design of New Dimethylaziridine Platinum(II) Complexes with Tailored Reactivity

The vast chemical space of possible dimethylaziridine platinum(II) complexes presents a significant challenge for traditional, Edisonian approaches to catalyst discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new materials and catalysts with desired properties. mdpi.comresearchgate.netmdpi.com

Generative AI models can even be used to design novel ligand frameworks and complexes with tailored reactivity from scratch. By providing the desired properties as input, these models can propose new molecular structures that are likely to exhibit those properties. This data-driven approach has the potential to revolutionize the way we design catalysts.

Q & A

Q. What synthetic methodologies are most reliable for preparing dimethylaziridine platinum(II) complexes?

Methodological Answer: Dimethylaziridine platinum(II) complexes are typically synthesized via ligand substitution reactions. A common approach involves reacting platinum precursors like K₂[PtCl₄] with dimethylaziridine ligands under controlled reflux conditions. Key steps include:

  • Optimizing molar ratios (e.g., 1:2 Pt:ligand) to favor monodentate or bidentate coordination .
  • Using inert atmospheres (e.g., nitrogen) to prevent oxidation of Pt(II) to Pt(IV) .
  • Purification via recrystallization or column chromatography to isolate pure products, verified by elemental analysis and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing dimethylaziridine platinum(II) complexes?

Methodological Answer: A multi-technique approach is essential:

  • IR Spectroscopy : Identifies ligand coordination modes (e.g., shifts in N–Pt stretching frequencies at 400–500 cm⁻¹) .
  • ¹H/¹³C NMR : Detects ligand proton environments and confirms retention of Pt(II) square-planar geometry (e.g., diamagnetic properties) .
  • UV-Vis Spectroscopy : Monitors d-d transition bands (e.g., ~300–400 nm) to infer electronic structure .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Pt percentages within ±0.3% of theoretical values) .

Q. How do ligand donor atoms influence the stability of dimethylaziridine platinum(II) complexes?

Methodological Answer: Stability correlates with ligand field strength and chelation effects:

  • N-donor ligands (e.g., dimethylaziridine) form stronger bonds with Pt(II) compared to S- or O-donors, as shown by thermodynamic stability constants (log β values) .
  • Bidentate ligands enhance stability via chelate effects (e.g., 5-membered metallacycles), reducing ligand dissociation rates .
  • Computational studies (DFT) predict bond dissociation energies, guiding experimental design .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data in Pt(II) reaction mechanisms?

Methodological Answer: Discrepancies often arise from relativistic effects or solvent interactions. Strategies include:

  • Scalar Relativistic DFT : Accounts for Pt’s relativistic effects (e.g., spin-orbit coupling) to refine activation energy calculations .
  • Solvent Models : Incorporate implicit solvation (e.g., COSMO) to adjust Gibbs free energy barriers for hydrolysis steps .
  • Validation : Compare computed kinetic parameters (e.g., ΔG‡) with experimental Eyring plots from variable-temperature NMR .

Q. What experimental designs address conflicting data on DNA binding modes of dimethylaziridine platinum(II) complexes?

Methodological Answer: Contradictions in intercalation vs. covalent binding can be resolved via:

  • Competitive Ethidium Displacement Assays : Quantify DNA binding affinity (Kₐ values) to distinguish intercalation (Kₐ ~10⁶ M⁻¹) from covalent adducts .
  • Circular Dichroism (CD) : Monitor DNA helical distortion (e.g., changes in B-DNA signature at 275 nm) induced by Pt complexes .
  • X-ray Crystallography : Resolve atomic-level interactions (e.g., Pt–N7 guanine distances <2.0 Å confirm covalent binding) .

Q. How can factorial design optimize catalytic activity studies of dimethylaziridine platinum(II) in cross-coupling reactions?

Methodological Answer: Factorial design systematically tests variables:

  • Factors : Ligand/Pt ratio, solvent polarity, temperature.
  • Response Variables : Turnover frequency (TOF), yield.
  • Analysis : Use ANOVA to identify significant interactions (e.g., solvent-temperature synergy improves TOF by 30% in DMF vs. THF) .
  • Case Study : A 2³ factorial design revealed optimal conditions (1:3 Pt:ligand, 80°C, DMF) for Suzuki-Miyaura coupling (yield >85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.